4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide
Overview
Description
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide is a synthetic fluorogenic substrate used primarily for the detection and measurement of enzyme activity, particularly N-acetyl-beta-D-glucosaminidase (NAGase). This compound consists of a chitin monomer (N-acetyl-beta-D-glucosaminide) and 4-methylumbelliferone (7-hydroxy-4-methylcoumarin), making it highly suitable for fluorescence-based assays .
Scientific Research Applications
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide is widely used in various scientific research fields:
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide (4-MUF-NAG) is the enzyme N-acetyl-β-D-glucosaminidase (NAGase) . NAGase is a type of hexosaminidase that hydrolyzes terminal, non-reducing N-acetyl-D-glucosamine residues in N-acetyl-β-D-glucosaminides .
Mode of Action
4-MUF-NAG acts as a fluorogenic substrate for NAGase . The enzyme’s functionality is assessed by its ability to hydrolyze the N-acetyl-D-glucosamine (NAG) residue in 4-MUF-NAG . Upon hydrolysis, a fluorescent product is released, which can be detected and measured .
Biochemical Pathways
The hydrolysis of 4-MUF-NAG by NAGase is part of the broader chitin degradation pathway. Chitin, a long-chain polymer of N-acetylglucosamine, is broken down by various enzymes, including chitinase and NAGase . The activity of these enzymes can affect various biological processes, including fungal growth .
Pharmacokinetics
Its solubility in dmf is known to be 20 mg/ml , which could influence its bioavailability.
Result of Action
The hydrolysis of 4-MUF-NAG by NAGase results in the release of a fluorescent product . This fluorescence can be used to measure the activity of NAGase in various samples, such as soil samples or culture filtrates . Therefore, the action of 4-MUF-NAG can provide valuable information about the presence and activity of NAGase and, by extension, about biological processes such as chitin degradation and fungal growth .
Action Environment
The action of 4-MUF-NAG is influenced by environmental factors such as pH. For instance, its fluorescence is observed at an excitation wavelength of 365 nm and an emission wavelength of 445 nm in an aqueous buffer at pH 5.0, after cleavage by β-N-acetylglucosaminidase . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of 4-MUF-NAG .
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide is a substrate for several enzymes, including N-acetyl-β-D-glucosaminidase (NAGase), Chitinase, and N-acetylhexosaminidase . The functionality of these enzymes is assessed by their ability to hydrolyze the N-acetyl-D-glucosamine (NAG) residue in this compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves its hydrolysis by enzymes such as NAGase. This hydrolysis releases N-acetyl-D-glucosamine, which can then participate in various biochemical reactions .
Temporal Effects in Laboratory Settings
It is known that this compound is unstable in aqueous solutions and should be reconstituted just prior to use .
Metabolic Pathways
This compound is involved in the metabolic pathway of N-acetyl-D-glucosamine, a monomer of chitin. It is hydrolyzed by enzymes such as NAGase, releasing N-acetyl-D-glucosamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide typically involves the coupling of 4-methylumbelliferone with N-acetyl-beta-D-glucosaminide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide primarily undergoes hydrolysis reactions catalyzed by enzymes like N-acetyl-beta-D-glucosaminidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions
Reagents: Enzymes such as N-acetyl-beta-D-glucosaminidase, chitinase.
Conditions: Aqueous buffer solutions, typically at pH 5.0 for optimal enzyme activity.
Major Products
The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which exhibits strong fluorescence and can be easily quantified .
Comparison with Similar Compounds
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide is unique due to its high sensitivity and specificity as a fluorogenic substrate. Similar compounds include:
4-Methylumbelliferyl-beta-D-glucopyranoside: Used for detecting beta-glucosidase activity.
4-Nitrophenyl-N-acetyl-beta-D-glucosaminide: Another substrate for N-acetyl-beta-D-glucosaminidase, but with a different detection method.
4-Methylumbelliferyl-6-sulfo-N-acetyl-beta-D-glucosaminide: Used for more specific enzyme assays involving sulfated substrates.
These compounds share similar applications but differ in their specific enzyme targets and detection methods, highlighting the versatility and specificity of this compound .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16-,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHLCFVVACBSA-JVNHZCFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885659 | |
Record name | 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11188 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
37067-30-4 | |
Record name | 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37067-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[[2-acetamido-2-deoxy-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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